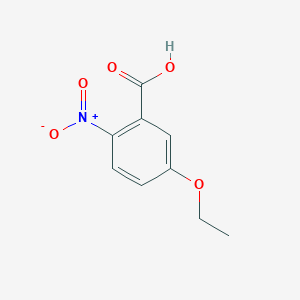

5-Ethoxy-2-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methoxy-2-nitrobenzoic acid is a substituted 2-nitrobenzoic acid . It has been reported to be one of the microbial degradation metabolites of cypermethrin, a synthetic pyrethroid pesticide .

Synthesis Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . The same approach can be used to synthesize 4-nitrobenzoic acid .Molecular Structure Analysis

The molecular formula of 5-Methoxy-2-nitrobenzoic acid is C8H7NO5 . Its average mass is 197.145 Da and its monoisotopic mass is 197.032425 Da .Chemical Reactions Analysis

Nitro compounds can undergo various reactions, including reduction to amines . 5-Methoxy-2-nitrobenzoic acid may be used in the synthesis of various N-phenylethyl-2-nitrobenzamides .Physical And Chemical Properties Analysis

5-Methoxy-2-nitrobenzoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 399.7±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 46.4±0.3 cm3 .Applications De Recherche Scientifique

Organic Synthesis

Compounds structurally similar to 5-Ethoxy-2-nitrobenzoic acid have been utilized as key intermediates in the synthesis of complex molecules. For example, research has demonstrated the synthesis of guanine-mimetic libraries using related nitrobenzoic acids as starting materials, highlighting their role in the development of pharmaceuticals and biochemical probes (Miller & Mitchison, 2004). Moreover, nitrobenzoic acids have been employed in the synthesis of various heterocyclic scaffolds, indicating their versatility in generating biologically active compounds (Křupková et al., 2013).

Crystallography and Molecular Interactions

The crystal structures of compounds derived from or related to nitrobenzoic acids provide insights into molecular interactions and supramolecular assembly. Studies have explored how substituents affect crystal diversity, revealing the influence of hydrogen bonding, π-π stacking, and other non-covalent interactions on the packing and stability of crystal structures (Jacob et al., 2011). Such research underscores the importance of nitrobenzoic acids in understanding the principles of crystal engineering and design.

Analytical and Physico-Chemical Studies

Nitrobenzoic acids have been subjects of analytical studies aimed at understanding their physico-chemical properties. Investigations into solute transfer processes involving nitrobenzoic acids have helped develop predictive models for solubility and activity coefficients, facilitating the design of new solvents and improving our understanding of solute-solvent interactions (Dai et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that nitrobenzoic acid derivatives can interact with various biological targets, depending on their specific structure .

Mode of Action

Nitrobenzoic acids are known to undergo various chemical reactions, including reduction and coupling reactions . The ethoxy group might influence the reactivity of the compound, potentially altering its interaction with biological targets .

Biochemical Pathways

Nitrobenzoic acids can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The presence of the nitro group and the ethoxy group could influence these properties, potentially affecting the compound’s bioavailability .

Result of Action

As a derivative of nitrobenzoic acid, it might share some of the biological activities associated with this class of compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Ethoxy-2-nitrobenzoic acid. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets .

Propriétés

IUPAC Name |

5-ethoxy-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-6-3-4-8(10(13)14)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMWCLBSFKXENH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid](/img/structure/B2445053.png)

![methyl 5-((4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)furan-2-carboxylate dioxalate](/img/structure/B2445056.png)

![4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2445057.png)

![2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(pyridin-3-ylmethyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2445063.png)

![N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide](/img/structure/B2445064.png)

![1-(4-chlorophenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2445070.png)

![3-amino-4,6-bis(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2445073.png)